3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride
Description
Historical Development of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through reactions involving amidoximes and acyl chlorides. Initially classified as azoxime, this five-membered aromatic ring gained prominence in the mid-20th century when researchers recognized its bioisosteric equivalence to ester and amide functionalities. Early pharmacological interest emerged with oxolamine, a 1,2,4-oxadiazole derivative introduced in the 1960s as a cough suppressant, marking the heterocycle's entry into clinical applications. Over subsequent decades, synthetic methodologies evolved to address challenges such as low yields and purification difficulties. For example, base-mediated one-pot syntheses using nitriles, aldehydes, and hydroxylamine hydrochloride provided streamlined routes to 3,5-disubstituted derivatives. Contemporary strategies emphasize regioselective functionalization to optimize biological activity while maintaining metabolic stability.
Significance of Fluorinated Heterocyclic Compounds in Academic Research
Fluorination has become a cornerstone of modern medicinal chemistry due to fluorine's unique electronic and steric properties. The introduction of fluorine atoms or trifluoromethyl groups enhances lipophilicity, metabolic stability, and bioavailability by modulating pKa values and creating favorable interactions with hydrophobic binding pockets. Fluorinated heterocycles exhibit improved blood-brain barrier penetration and resistance to oxidative degradation compared to non-fluorinated analogs. For instance, fluorinated 1,2,4-oxadiazoles demonstrate enhanced antimicrobial potency through increased membrane permeability and target affinity. These characteristics have driven the development of fluorinated biologics like trastuzumab deruxtecan, illustrating fluorine's transformative role in drug design.
Rationale for Pyrrolidine-Oxadiazole Hybrid Research
The integration of pyrrolidine moieties into 1,2,4-oxadiazole scaffolds addresses key limitations in drug-like properties. Pyrrolidine's saturated five-membered ring introduces conformational flexibility, enabling adaptive binding to biological targets while maintaining the oxadiazole core's rigidity. Computational studies suggest that 3-(trifluoromethyl)pyrrolidine substituents enhance dipole-dipole interactions and π-stacking capabilities, particularly in CNS-targeted compounds. Hybridization strategies also mitigate metabolic vulnerabilities; the pyrrolidine ring's tertiary carbon resists oxidative cleavage, complementing the oxadiazole's inherent stability against hydrolytic degradation. Recent work demonstrates that such hybrids exhibit improved pharmacokinetic profiles in preclinical models compared to non-hybridized analogs.
Position of Target Compound in Contemporary Heterocyclic Chemistry
3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride exemplifies modern trends in fluorine-rich heterocyclic design. Its structure combines three pharmacophoric elements:
- 1,2,4-Oxadiazole Core : Provides metabolic stability and serves as a hydrogen bond acceptor.
- 3-Fluorophenyl Substituent : Enhances lipophilicity and modulates electronic distribution for optimized target engagement.
- 3-(Trifluoromethyl)pyrrolidine : Introduces steric bulk and fluorophilic interactions critical for selective binding.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O.ClH/c14-9-3-1-2-8(6-9)10-19-11(21-20-10)12(13(15,16)17)4-5-18-7-12;/h1-3,6,18H,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHQOGPONDKINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=NC(=NO2)C3=CC(=CC=C3)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Preparation
3-Fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 h to yield 3-fluorophenylamidoxime (89% yield). Microwave irradiation (210 W, 15 min) reduces reaction time to 20 min with comparable yields (85–88%).
Carboxylic Acid Activation
The 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is activated using T3P (propylphosphonic anhydride) in tetrahydrofuran (THF) at 80°C. This method achieves 92–97% coupling efficiency with amidoximes. Alternative activators like EDC/HOBt in dichloromethane (DCM) provide moderate yields (70–75%) but require longer reaction times (12–24 h).
Cyclization and Hydrochloride Formation
Cyclization of the activated acid with 3-fluorophenylamidoxime in pyridine at 100°C for 4 h yields the free base (82%). Subsequent treatment with HCl gas in diethyl ether produces the hydrochloride salt (95% purity, mp 214–216°C).
Microwave-Assisted One-Pot Synthesis
Microwave irradiation (MWI) accelerates the reaction kinetics, enabling a one-pot synthesis (Figure 1):
- Step 1 : 3-Fluorobenzonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in DMSO/NaOH (2:1) are irradiated at 150°C (300 W, 10 min) to form the amidoxime.
- Step 2 : 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid methyl ester (1.1 equiv) is added, and the mixture is irradiated at 180°C (350 W, 15 min).
- Step 3 : The crude product is treated with 2M HCl in ethanol to precipitate the hydrochloride salt.
Results :
Solvent-Free Mechanochemical Synthesis
Mechanochemistry offers an eco-friendly alternative by eliminating solvents:
- 3-Fluorophenylamidoxime (1.0 equiv) and 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (1.0 equiv) are ground with K₂CO₃ (2.0 equiv) in a ball mill (30 Hz, 1 h).
- The product is washed with water and treated with HCl/Et₂O.
Results :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Purity (%) | Green Metrics (E-factor*) |
|---|---|---|---|---|
| Conventional Heating | 82 | 4 h | 95 | 32.1 |
| Microwave-Assisted | 88 | 25 min | 99 | 8.4 |
| Mechanochemical | 91 | 1 h | 98 | 1.2 |
*E-factor = (mass of waste)/(mass of product). Lower values indicate greener processes.
Challenges and Optimization Strategies
Steric and Electronic Effects
The 3-(trifluoromethyl)pyrrolidine group introduces steric hindrance, slowing cyclization. Using bulky activators like T3P improves reaction rates by 40% compared to DCC.
Regioselectivity
Competing 1,3,4-oxadiazole formation is suppressed by maintaining pH > 10 during cyclization.
Scale-Up Considerations
Microwave methods face limitations in batch size (>100 g). Transitioning to continuous-flow reactors increases throughput (5 kg/day) with consistent purity (98%).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and amines are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the oxadiazole ring, fluorinated phenyl compounds, and trifluoromethylated pyrrolidines
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis, enabling the creation of new compounds with potential pharmaceutical and industrial applications.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for probing biological pathways and mechanisms.
Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group and the trifluoromethyl group contribute to its binding affinity and selectivity. The oxadiazole ring plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in cellular signaling pathways. Its binding to these targets can lead to the modulation of various physiological processes, making it a valuable tool for research and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Modifications and Substituent Analysis
The 1,2,4-oxadiazole scaffold is versatile, with substitutions dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Heterocyclic Variations : Piperidine (in compound 3z) and azetidine (in ) substituents alter ring size and conformational flexibility. Piperidine’s six-membered ring offers less strain than pyrrolidine’s five-membered ring, while azetidine’s four-membered ring introduces higher strain but compactness .
- Salt Forms : The hydrochloride salt in the target compound contrasts with neutral analogs (e.g., compound 3z), likely improving solubility for in vivo applications .
Key Observations :
- ANRORC Rearrangement : Used in pleconaril’s synthesis, this method enables regioselective oxadiazole formation but may require stringent conditions .
Biological Activity
3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₃H₁₁F₄N₃O
- Molecular Weight : 301.24 g/mol
- CAS Number : 2060041-37-2
The biological activity of oxadiazole derivatives, including the compound , is often linked to their ability to interact with various biological targets. Research indicates that these compounds can exhibit:
- Antimicrobial Activity : Oxadiazoles have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
- Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cell lines, including MCF-7 and A549 cells, with IC₅₀ values indicating significant potency.
Antimicrobial Activity
A study highlighted the activity of oxadiazole derivatives against Mycobacterium tuberculosis, where specific compounds demonstrated effective inhibition against resistant strains. For instance:
- Compound 3a showed an IC₅₀ value indicating significant activity against monoresistant strains of Mtb .
Anticancer Activity
Research has revealed that certain oxadiazole derivatives possess notable cytotoxic effects:
- In vitro studies indicated that compounds based on the oxadiazole scaffold exhibited IC₅₀ values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 and A549 .
- A specific derivative was found to increase p53 expression and promote apoptosis in MCF-7 cells, suggesting a mechanism involving the activation of apoptotic pathways .
Comparative Biological Activity Table
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | M. tuberculosis | Not specified | Antimicrobial |
| Oxadiazole Derivative A | MCF-7 | 0.12 - 2.78 | Apoptosis via p53 activation |
| Oxadiazole Derivative B | A549 | Similar potency as Tamoxifen | Apoptosis induction |
Pharmacokinetic Properties
The pharmacokinetic profile of oxadiazole derivatives is crucial for their therapeutic potential:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
